

# Spectroscopic Profile of 4,5-Dimethyl-1-hexene: A Technical Guide

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## Compound of Interest

Compound Name: 4,5-Dimethyl-1-hexene

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-dimethyl-1-hexene** (C<sub>8</sub>H<sub>16</sub>, Molecular Weight: 112.21 g/mol ).<sup>[1][2][3]</sup> Due to the limited availability of experimentally derived NMR data in public databases, this document presents a combination of experimental mass spectrometry and infrared spectroscopy data, alongside predicted <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic values. These predictions are based on established chemical shift principles and computational models, offering a robust estimation for analytical and research purposes.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data from mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance spectroscopy for **4,5-dimethyl-1-hexene**.

### Table 1: Mass Spectrometry Data

The mass spectrum of **4,5-dimethyl-1-hexene** is characterized by a discernible molecular ion peak and a fragmentation pattern typical of branched alkenes. The primary fragmentation pathways include allylic cleavage and rearrangements.

m/z	Relative Intensity (%)	Proposed Fragment
41	100	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)
43	85	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Isopropyl cation)
55	70	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
56	65	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
70	30	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>
83	20	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
112	15	[C <sub>8</sub> H <sub>16</sub> ] <sup>+</sup> (Molecular Ion)

Data sourced from NIST WebBook.[\[1\]](#)

## Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of **4,5-dimethyl-1-hexene** exhibits characteristic absorption bands for the vinyl group and alkyl C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~3079	Medium	=C-H stretch
~2958, 2872	Strong	C-H stretch (sp <sup>3</sup> )
~1642	Medium	C=C stretch
~1465	Medium	-CH <sub>2</sub> - bend (scissoring)
~1384, 1368	Medium	-CH(CH <sub>3</sub> ) <sub>2</sub> bend (doublet for isopropyl group)
~993, 911	Strong	=C-H bend (out-of-plane)

Data interpreted from the NIST WebBook IR spectrum and typical alkene absorption ranges.[\[4\]](#)  
[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Table 3: Predicted <sup>1</sup>H NMR Spectroscopic Data

The predicted  $^1\text{H}$  NMR spectrum of **4,5-dimethyl-1-hexene** shows distinct signals for the vinyl protons and the aliphatic protons, with characteristic splitting patterns.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Proton Assignment
~5.75	ddd	1H	H-1
~4.95	ddt	1H	H-2 (trans to H-1)
~4.90	ddt	1H	H-2 (cis to H-1)
~2.05	m	2H	H-3
~1.70	m	1H	H-4
~1.55	m	1H	H-5
~0.85	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~0.80	d	3H	-CH(CH <sub>3</sub> )-

Predicted using NMR prediction software and established chemical shift correlations.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Table 4: Predicted $^{13}\text{C}$ NMR Spectroscopic Data

The predicted  $^{13}\text{C}$  NMR spectrum indicates eight distinct carbon environments in **4,5-dimethyl-1-hexene**.

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~139.5	C-1
~114.5	C-2
~45.0	C-3
~38.0	C-4
~31.0	C-5
~20.0	-CH(CH <sub>3</sub> ) <sub>2</sub> (methyls)
~19.5	-CH(CH <sub>3</sub> )- (methyl)

Predicted using NMR prediction software and established chemical shift correlations.[\[8\]](#)[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **4,5-dimethyl-1-hexene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- <sup>1</sup>H NMR Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used.

- Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - The spectrometer is tuned to the carbon-13 frequency.
  - A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.
  - A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **4,5-dimethyl-1-hexene** is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean salt plates is first recorded.
  - The sample is then placed in the spectrometer's sample holder.
  - The infrared spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.

- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

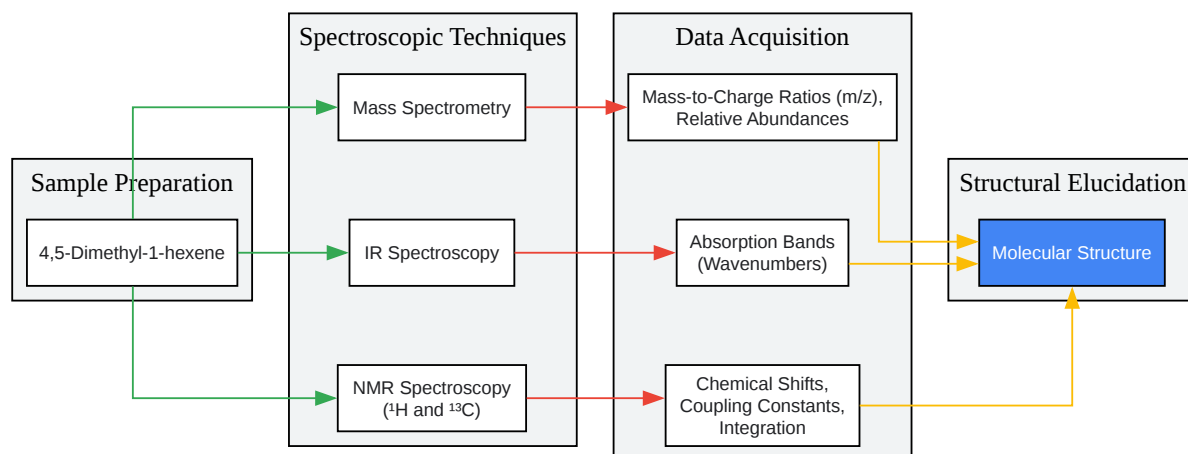
**Methodology:**

- **Sample Introduction:** For a volatile compound like **4,5-dimethyl-1-hexene**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4,5-dimethyl-1-hexene**.

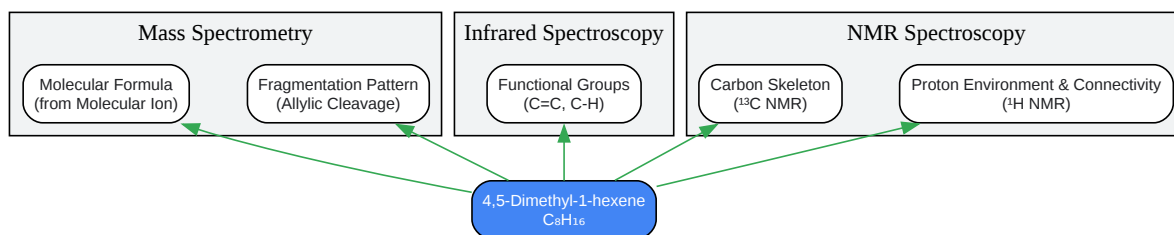


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Caption: General workflow for the spectroscopic analysis of **4,5-dimethyl-1-hexene**.

## Logical Relationship of Spectroscopic Information

This diagram illustrates how the different types of spectroscopic data contribute to the final structural determination.



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